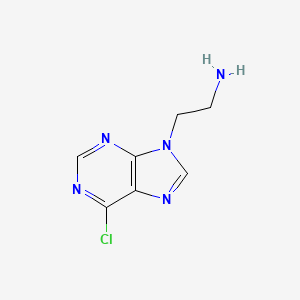

2-(6-Chloro-9H-purin-9-YL)ethan-1-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8ClN5 |

|---|---|

Molekulargewicht |

197.62 g/mol |

IUPAC-Name |

2-(6-chloropurin-9-yl)ethanamine |

InChI |

InChI=1S/C7H8ClN5/c8-6-5-7(11-3-10-6)13(2-1-9)4-12-5/h3-4H,1-2,9H2 |

InChI-Schlüssel |

LINBMHWSEIXXEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2CCN |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 6 Chloro 9h Purin 9 Yl Ethan 1 Amine and Analogues

Regioselective Alkylation Strategies at the Purine (B94841) N9 Position

A persistent challenge in the synthesis of 9-substituted purines is controlling the regioselectivity of alkylation, as reactions can often yield a mixture of N7 and N9 isomers. researchgate.netnih.gov The N9-substituted products are typically the desired isomers for many biological applications.

Nucleophilic Substitution Reactions with Halogenated Purines

Direct alkylation of 6-chloropurine (B14466) with an appropriate alkyl halide is a common method for introducing a substituent at the N9 position. This reaction is typically performed in the presence of a base in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net While this method can produce the desired N9-alkylated product, it often leads to the formation of the N7-alkylated isomer as a significant byproduct. researchgate.netub.edu The ratio of N9 to N7 isomers can be influenced by factors such as the nature of the alkylating agent, the base used, and the reaction solvent. For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to favor the formation of the N9-alkylated product. researchgate.net

In the specific synthesis of 2-(6-chloro-9H-purin-9-yl)ethan-1-amine, 6-chloropurine is reacted with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide or 2-bromoethylamine (B90993) hydrobromide. The protecting group on the amine is crucial to prevent side reactions. Following the alkylation step, deprotection yields the final product.

A study on the alkylation of 6-chloropurine with various substituted alkyl halides in DMSO showed that while a mixture of N7 and N9 isomers is obtained, the N9 isomer is the predominant product. researchgate.net Another approach involves the coupling condensation of 6-chloropurine with halo ethers, which also results in a mixture of N7 and N9 alkylated products. mdpi.com Heating the mixture can lead to the conversion of the N7-isomer to the more stable N9-isomer. mdpi.com

| Reagent | Base | Solvent | Product Ratio (N9:N7) | Reference |

| Methyl Iodide | DBU | Acetonitrile | 12:8 | ub.edu |

| Methyl Iodide | KOH | Acetonitrile | Lower yield than DBU | ub.edu |

| Benzyl Bromide | (Bu)4NOH | - | N9 major, small N7 | ub.edu |

| Isopropyl Bromide | (Bu)4NOH | - | Exclusively N9 | ub.edu |

Coupling Condensations for N-Alkylation

To overcome the regioselectivity issues associated with direct alkylation, alternative coupling condensation reactions have been developed. The Mitsunobu reaction is a powerful method for the regioselective N9-alkylation of purines. wikipedia.orgorganic-chemistry.org This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the purine nitrogen. wikipedia.org

The mechanism proceeds through the formation of a phosphonium (B103445) intermediate from the reaction of PPh3 and DEAD, which then activates the alcohol. The purine, acting as the nucleophile, attacks the activated alcohol, leading to the formation of the N9-alkylated product with clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.org A key advantage of the Mitsunobu reaction is its high regioselectivity for the N9 position, as the N7 position is generally less reactive under these conditions.

Microwave-assisted synthesis has also emerged as an efficient method for the N-alkylation of purines, often leading to shorter reaction times and improved yields. ub.edu Microwave irradiation can promote the regioselective N9-alkylation of 6-chloropurine with various alkyl halides. ub.edu

Functional Group Transformations on the Ethane Side Chain

Once the 2-(6-chloro-9H-purin-9-yl)ethyl scaffold is in place, the terminal amine group can be further modified through various functional group interconversions. These transformations are essential for creating a library of analogues with diverse biological activities.

Common transformations include:

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides to form amides. This introduces a wide range of substituents and can modulate the compound's properties.

Alkylation: The amine can undergo further alkylation with alkyl halides to produce secondary or tertiary amines. evitachem.com

Conversion to other functional groups: The amine can be converted to other functionalities such as alcohols, azides, or sulfonamides through established synthetic protocols. For example, diazotization followed by hydrolysis can convert the amine to an alcohol. The alcohol can then be transformed into other groups like esters or ethers. organic-chemistry.orgorganic-chemistry.orgslideshare.netresearchgate.net

These transformations allow for the systematic exploration of the structure-activity relationship of the purine analogues.

Strategic Derivatizations at the 6-Chloro Position of the Purine Ring

The chlorine atom at the C6 position of the purine ring is a versatile handle for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.netbyu.edunih.gov This position is highly susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion.

Common nucleophiles used for C6-derivatization include:

Amines: Reaction with primary or secondary amines leads to the formation of 6-aminopurine derivatives (adenine analogues). researchgate.net Microwave-assisted amination has been shown to be an efficient method for this transformation. researchgate.net

Thiols: Thiolates can displace the chloride to yield 6-thiopurine derivatives.

Alkoxides: Alkoxides react to form 6-alkoxypurines.

The reactivity of the 6-chloropurine core allows for the late-stage functionalization of the molecule, which is a highly desirable feature in medicinal chemistry for the rapid generation of diverse compound libraries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to introduce aryl and vinyl groups at the C6 position. lookchem.comnih.gov

| Nucleophile | Product | Reference |

| Amines | 6-Aminopurines | researchgate.net |

| Thiols | 6-Thiopurines | acs.org |

| Alkoxides | 6-Alkoxypurines | researchgate.net |

| Organozinc Halides | 6-Alkyl/Arylpurines | nih.gov |

| Boronic Acids | 6-Aryl/Alkenylpurines | lookchem.com |

Advanced Synthetic Routes to Complex 9-Substituted Purine Analogues

The synthesis of more complex 9-substituted purine analogues often requires multi-step synthetic sequences. researchgate.netnih.govnih.govacs.orgsemanticscholar.org These routes may involve the construction of the purine ring system from simpler precursors or the elaboration of pre-formed purine scaffolds.

One strategy involves the initial synthesis of a complex side chain which is then attached to the purine ring. For example, a chiral side chain can be prepared and then coupled to 6-chloropurine using the methods described in section 2.1.

Another approach involves the sequential modification of the purine ring itself. For instance, after substitution at the C6 position, further modifications can be made at other positions of the purine ring, such as C2 or C8, to generate highly functionalized analogues. The synthesis of 6,8,9-trisubstituted purine analogues has been reported, starting from 4,6-dichloro-5-nitropyrimidine. nih.gov

Spectroscopic and Chromatographic Methods for Reaction Monitoring and Product Characterization

The synthesis of this compound and its analogues relies heavily on modern analytical techniques for both monitoring the progress of reactions and for the unambiguous characterization of the final products. nih.govacs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for monitoring reaction progress, assessing product purity, and for the purification of the target compounds. nih.govibna.roresearchgate.net Reversed-phase HPLC is commonly used, often with UV detection, as purine derivatives typically exhibit strong UV absorbance. ibna.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the structural elucidation of the synthesized compounds. nih.govacs.orgresearchgate.netnih.gov The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity of the atoms and the regiochemistry of substitution. For instance, the chemical shift of the C5 carbon can be used to differentiate between N7 and N9 isomers of 6-chloropurine derivatives. nih.govacs.org NOESY experiments can also be used to confirm the regioselectivity of alkylation. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment. acs.org

These analytical techniques, used in combination, provide the necessary evidence to confirm the identity, purity, and structure of the synthesized purine derivatives.

Structure Activity Relationship Sar and Rational Drug Design Principles

Correlation of Structural Modifications with Biological Potency

The potency of 2-(6-Chloro-9H-purin-9-YL)ethan-1-amine and its analogs is a direct consequence of their chemical architecture. The purine (B94841) core itself is a privileged scaffold in drug discovery, as it is a key component of essential biomolecules like DNA and RNA. Modifications to this core, as well as to its substituents, can dramatically alter the compound's biological profile.

The ethanamine substituent at the N9 position, for instance, is a key determinant of the molecule's interaction with its biological targets. The length, flexibility, and the presence of the terminal amino group in this chain are critical. Studies on related N9-substituted purines have shown that variations in the alkyl chain can influence binding affinity and selectivity for different enzymes, such as protein kinases. The primary amine offers a site for hydrogen bonding, a crucial interaction for anchoring the molecule within a protein's binding pocket.

Influence of Substituent Variations at Purine Positions (C2, C6, N9)

The purine ring of this compound offers several key positions for chemical modification, with the C2, C6, and N9 positions being of particular importance in modulating biological activity.

C6 Position: The chlorine atom at the C6 position is a pivotal feature of the lead compound. It serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides. The nature of the substituent at C6 can profoundly impact the compound's selectivity and potency. For example, replacing the chloro group with different amine-containing moieties, such as an arylpiperazinyl system, has been shown in related 2,6,9-trisubstituted purines to be beneficial for cytotoxic activity against cancer cell lines. nih.gov

C2 Position: The C2 position of the purine ring is another critical site for modification. The introduction of different substituents at this position can influence the electronic distribution of the purine ring system and provide additional points of interaction with a biological target. Research on other purine derivatives has indicated that bulky substituents at the C2 position can be unfavorable for certain biological activities, suggesting that steric constraints in the binding pocket of the target protein play a significant role. nih.gov

N9 Position: The N9 position is where the ethanamine side chain is attached. The nature of this substituent is crucial for orienting the molecule within the binding site of its target. The length and flexibility of the alkyl chain, as well as the nature of the terminal functional group, are key parameters for optimization. For instance, in a series of N9-substituted 6-aminopurines, the substitution pattern at the N9 position was found to be a determining factor for inhibitory activity against various protein kinases. nih.gov The ethanamine moiety, with its terminal primary amine, provides a key hydrogen bonding interaction that can be critical for anchoring the ligand.

The following table summarizes the general influence of substituents at these key positions on the biological activity of purine derivatives, based on findings from related compounds.

| Position | Substituent Variation | General Impact on Biological Activity |

| C2 | Introduction of bulky groups | Often leads to decreased activity due to steric hindrance. nih.gov |

| C6 | Replacement of chlorine with various nucleophiles | Allows for fine-tuning of potency and selectivity; introduction of arylpiperazinyl groups can enhance anticancer activity. nih.gov |

| N9 | Variation of the alkylamine chain length and functionality | Crucial for orientation in the binding pocket and for establishing key hydrogen bond interactions. nih.gov |

Conformational Effects and Steric Contributions to Bioactivity

The three-dimensional shape (conformation) of a molecule is a critical factor in its ability to bind to a biological target. For a flexible molecule like this compound, the rotational freedom around the single bonds in the ethanamine side chain allows it to adopt various conformations. The specific conformation that is recognized by the target protein is known as the bioactive conformation.

The purine ring itself is a planar and rigid structure, providing a stable anchor for its substituents. nih.gov However, the N9-ethanamine side chain introduces a degree of flexibility. The orientation of this side chain relative to the purine ring can be influenced by interactions with the solvent and, more importantly, by the topology of the protein's binding site.

Steric contributions, which relate to the size and shape of the molecule, are also paramount. The bulkiness of substituents at the C2 and C6 positions can create steric clashes with the amino acid residues of the target protein, thereby preventing optimal binding. Conversely, a well-placed substituent can create favorable van der Waals interactions, enhancing binding affinity. 3D-QSAR (Quantitative Structure-Activity Relationship) studies on related 2,6,9-trisubstituted purines have shown that steric properties can have a more significant contribution to cytotoxicity than electronic properties, accounting for as much as 70% of the contribution. nih.gov

Pharmacophore Mapping and Molecular Recognition Principles

Pharmacophore mapping is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. A pharmacophore model for a series of active compounds can then be used as a template to design new molecules with improved potency and selectivity.

For a molecule like this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms within the purine ring.

Hydrogen Bond Donors: The amino group of the ethanamine side chain.

Aromatic Ring: The purine ring itself.

Hydrophobic Features: The chloro substituent and parts of the purine and alkyl chain.

The molecular recognition of this compound by its biological target is governed by a combination of these interactions. The purine ring may engage in pi-stacking interactions with aromatic amino acid residues in the binding pocket, while the hydrogen bond donors and acceptors form a network of hydrogen bonds that stabilize the complex. The chloro group may fit into a hydrophobic pocket.

Pharmacophore models for related 2,6,9-trisubstituted purines have identified aromatic centers, hydrogen bond acceptor/donor centers, and hydrophobic areas as key features for cytotoxic activity. The elucidation of a specific pharmacophore for this compound and its analogs would be a crucial step in the rational design of more effective therapeutic agents.

Computational Chemistry and Advanced Molecular Modeling Approaches

Quantum Chemical Descriptors and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide fundamental insights into the electronic characteristics of a molecule, which govern its reactivity and intermolecular interactions. For 2-(6-Chloro-9H-purin-9-YL)ethan-1-amine, these descriptors help to predict its behavior in a biological environment. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.

The molecular electrostatic potential (MESP) map is another vital tool, illustrating the charge distribution across the molecule. rsc.org For this purine (B94841) derivative, the MESP would show negative potential (red/yellow regions) around the nitrogen atoms of the purine ring (N1, N3, N7), indicating their role as hydrogen bond acceptors. The amine group on the ethyl side chain would show positive potential (blue regions), highlighting its function as a hydrogen bond donor. These electronic features are paramount for the molecule's ability to interact with amino acid residues in a protein's active site. Hückel molecular orbital calculations have been historically used to understand the π-electron densities and reactivity of purine analogues. zendy.iocdnsciencepub.comresearchgate.net

Table 1: Representative Quantum Chemical Descriptors This table presents hypothetical data based on typical values for similar purine derivatives calculated using DFT methods.

| Descriptor | Calculated Value | Significance |

| EHOMO | -6.8 eV | Indicates electron-donating capacity. |

| ELUMO | -1.5 eV | Indicates electron-accepting capacity. |

| Energy Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability. physchemres.org |

| Dipole Moment | 4.2 Debye | Measures overall polarity, influencing solubility and binding. |

| MESP Negative Max | -55 kcal/mol | Located near purine ring nitrogens (potential H-bond acceptors). |

| MESP Positive Max | +40 kcal/mol | Located near the terminal amine group (potential H-bond donor). |

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. mdpi.com Purine analogues are well-known inhibitors of protein kinases, where they often act as ATP-competitive inhibitors by occupying the adenine-binding pocket. mdpi.comnih.gov A plausible target for this compound is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target. nih.gov

A docking simulation of this compound into the ATP-binding site of CDK2 (e.g., PDB ID: 1HCK) would likely show the purine core forming critical hydrogen bonds with the "hinge" region of the kinase (e.g., residues Leu83 and Glu81). The chlorine atom at the C6 position can engage in halogen bonding or fit into a hydrophobic pocket, while the ethylamine (B1201723) side chain at N9 can extend into the solvent-exposed region or form additional interactions with other residues, such as Asp86 or Lys33. mdpi.comnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating stronger affinity. ejmo.org

Table 2: Illustrative Molecular Docking Results against CDK2 This table shows hypothetical results from a docking simulation, demonstrating potential interactions and binding scores.

| Parameter | Result | Details |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | PDB ID: 1HCK |

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding energy. |

| Hydrogen Bonds | Purine N1 with Leu83 (backbone NH) | Classic hinge region interaction. |

| Purine N3 with Leu83 (backbone CO) | ||

| Terminal NH2 with Asp86 (side chain COOH) | Interaction via the N9 side chain. | |

| Hydrophobic Interactions | 6-Chloro group with Val18, Ile10 | Occupies a hydrophobic sub-pocket. |

| Purine ring with Phe80, Leu134 | Pi-alkyl and pi-pi stacking interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. tandfonline.com These models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods, like partial least squares regression, to find a correlation with experimentally determined activity, such as the half-maximal inhibitory concentration (IC50). researchgate.net

For a series of derivatives based on the this compound scaffold, a 2D or 3D-QSAR study could be performed to understand which structural features are critical for activity. Studies on other substituted purines have shown that descriptors related to electronic properties (e.g., atom-centered charges, electrotopological state indices) and steric bulk are often significant. tandfonline.comnih.govmdpi.com

Once a statistically robust QSAR model is developed and validated, it becomes a powerful predictive tool. It can be used to estimate the biological activity of novel, yet-to-be-synthesized analogues. This allows for the in silico screening of virtual compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. For example, a hypothetical QSAR model for kinase inhibition by derivatives of this compound might take the form:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(SsClE-index) + β4(H-Donor Count)

Here, pIC50 is the negative logarithm of the IC50 value, LogP represents lipophilicity, TPSA is the topological polar surface area, SsClE-index is an electrotopological descriptor for the chlorine atom, and H-Donor Count is the number of hydrogen bond donors. researchgate.net By calculating these descriptors for new virtual analogues, their potential potency can be predicted.

Table 3: Hypothetical QSAR Prediction for Virtual Analogs This table illustrates how a QSAR model could predict the activity of new derivatives based on calculated descriptors.

| Analog Substitution | LogP | TPSA (Ų) | Predicted pIC50 | Rationale for Design |

| Parent Compound | 1.8 | 75.5 | 6.5 | Baseline compound. |

| R = -OH at ethyl chain | 1.2 | 95.7 | 6.8 | Increase polarity and H-bonding. |

| R = -F at purine C2 | 2.1 | 75.5 | 7.1 | Modulate electronic properties. |

| R = -Cyclopropyl at amine | 2.9 | 75.5 | 6.2 | Increase lipophilicity and steric bulk. |

Molecular Dynamics Simulations for Ligand-Receptor Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-CDK2 complex, initiated from the best docking pose, would be performed to assess the stability of the complex. mdpi.commdpi.com

Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to ensure the system reaches equilibrium and the ligand remains stably bound. Furthermore, the persistence of key interactions, such as the hydrogen bonds to the kinase hinge region, can be monitored throughout the simulation. MD simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, providing a more accurate and realistic model of the binding event. rsc.org

Table 4: Representative Analysis from a Molecular Dynamics Simulation This table summarizes typical outputs from an MD simulation study.

| MD Analysis Metric | Simulation Result | Interpretation |

| Ligand RMSD | Average < 2.0 Å | The ligand maintains a stable binding pose within the active site. |

| Protein Backbone RMSD | Plateau after 10 ns | The overall protein structure is stable in the presence of the ligand. |

| Hydrogen Bond Occupancy | H-bond to Leu83 > 90% | The critical hinge interaction is stable and maintained over time. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Provides a more rigorous estimation of binding affinity. |

Virtual Screening and Computational Library Design

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The structure of this compound can be used as a starting point for a virtual screening campaign. In a structure-based virtual screening approach, large compound databases (e.g., Enamine, ZINC) would be docked into the CDK2 active site, and the resulting hits would be ranked based on their docking scores and interaction patterns. acs.orgresearchgate.net

Alternatively, in a ligand-based virtual screening approach, the compound itself serves as a template. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers), can be generated. nih.gov This model is then used to rapidly screen libraries for molecules that match these features. This process allows for the efficient identification of structurally diverse compounds that retain the key interaction motifs of the parent molecule, leading to the design of focused computational libraries for further investigation. youtube.com

Research Trajectories and Future Prospects

Innovations in Synthetic Strategies for Purine (B94841) Analogues

The synthesis of purine analogues is a dynamic area of research, continually evolving to create more efficient and versatile methods for generating novel compounds. Traditional methods like the Traube purine synthesis laid the groundwork, but modern strategies focus on modifying the purine core at specific positions to fine-tune the molecule's biological activity and drug-like properties. pharmaguideline.com

Key intermediates such as 6-chloropurine (B14466) are instrumental in the synthesis of a wide array of derivatives. evitachem.com The chlorine atom at the C6 position is a versatile leaving group, facilitating nucleophilic substitution reactions to introduce various functional groups. evitachem.commdpi.com For instance, the synthesis of 2-(6-Chloro-9H-purin-9-YL)ethan-1-amine likely involves the alkylation of 6-chloropurine at the N9 position with a protected 2-aminoethyl group, followed by deprotection. evitachem.com Innovations in this area include optimizing reaction conditions, such as solvent choice and temperature, and employing advanced purification techniques like High-Performance Liquid Chromatography (HPLC) to ensure high yield and purity. evitachem.com

Recent synthetic advancements include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of purine derivatives.

Multi-component reactions: These reactions allow for the construction of complex purine analogues in a single step from multiple starting materials, enhancing synthetic efficiency. rsc.org

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better scalability and safety for the production of purine-based compounds.

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Traube Purine Synthesis | A classical method involving the condensation of a pyrimidine (B1678525) with a formic acid derivative to form the purine ring system. | Fundamental and well-established. | pharmaguideline.com |

| Nucleophilic Substitution | Utilizes reactive intermediates like 6-chloropurine to introduce diverse substituents at the C6 position. | High versatility for creating a library of analogues. | evitachem.commdpi.com |

| N9-Alkylation | Introduction of various side chains at the N9 position of the purine ring, which can significantly influence biological activity. | Crucial for mimicking nucleosides and modulating receptor binding. | mdpi.com |

| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, expanding structural diversity. | Allows for the introduction of complex aryl and alkyl groups. |

Discovery of Novel Therapeutic Applications

Purine analogues are a well-established class of drugs with a broad spectrum of therapeutic activities, including anticancer, antiviral, and immunosuppressive effects. nih.govnih.gov Compounds like 6-mercaptopurine (B1684380) and fludarabine (B1672870) are staples in cancer chemotherapy, functioning as antimetabolites that interfere with DNA and RNA synthesis. nih.govwikipedia.org The structural motif of this compound, featuring a reactive chloropurine core and an aminoethyl side chain, makes it an attractive starting point for developing new therapeutic agents. evitachem.com

Research into purine derivatives has uncovered their potential to combat a wide range of diseases:

Anticancer Agents: Many purine derivatives are designed to inhibit protein kinases, which are often dysregulated in cancer. mdpi.commdpi.com For example, novel purine-based compounds have shown potent inhibitory activity against kinases like EGFR, BRAF V600E, and c-Src. mdpi.comnih.gov

Antiviral Compounds: By mimicking natural nucleosides, purine analogues can inhibit viral polymerases, blocking the replication of viruses such as herpes, HIV, and influenza. nih.govresearchgate.net The synthesis of novel purine derivatives is an ongoing strategy to develop new antiviral treatments. mdpi.com

Anti-inflammatory and Immunosuppressive Agents: Compounds like azathioprine, a prodrug of 6-mercaptopurine, are used to manage autoimmune diseases and prevent organ transplant rejection. taylorandfrancis.comnih.gov Newer derivatives are being investigated for their ability to modulate immune responses, for instance, by targeting cyclooxygenase (COX) enzymes. rsc.org

Neurological and Cardiovascular Agents: Some purine derivatives act as ligands for adenosine (B11128) receptors, which play roles in various physiological processes, suggesting potential applications in treating neurological and cardiovascular disorders. mdpi.comrsc.org

| Therapeutic Area | Biological Target/Mechanism | Example Compound Class | Reference |

|---|---|---|---|

| Cancer | DNA/RNA Synthesis Inhibition, Kinase Inhibition (e.g., c-Src, EGFR) | Thiopurines, Substituted Purines | wikipedia.orgnih.gov |

| Viral Infections | Inhibition of Viral Polymerases | Nucleoside Analogues | nih.gov |

| Autoimmune Diseases | Immunosuppression via interference with nucleotide metabolism | Azathioprine | taylorandfrancis.comnih.gov |

| Inflammation | Inhibition of COX enzymes | Purine-5-N-isosteres | rsc.org |

| Neurological Disorders | Adenosine Receptor Modulation | Adenosine Analogues | mdpi.comrsc.org |

Synergistic Integration of Experimental and Computational Methodologies

Modern drug discovery relies heavily on the synergy between experimental research and computational modeling. nih.gov For purine analogues like this compound, this integrated approach accelerates the identification and optimization of lead compounds. nih.gov

Computational techniques play a pivotal role at various stages:

Virtual Screening: Large chemical libraries can be computationally screened against a specific biological target to identify potential "hits" before any resource-intensive lab work begins. This was successfully used to find novel purine derivatives that inhibit c-Src kinase. nih.gov

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netnih.gov It helps to understand the binding mode and rationalize the activity of synthesized compounds, guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the prediction of the activity of new, unsynthesized analogues. nih.gov

Quantum Chemical Studies: These calculations provide insights into the electronic properties of molecules, such as their frontier molecular orbitals (HOMO-LUMO) and electrostatic potential, which are crucial for understanding their reactivity and interactions with biological targets. researchgate.netdntb.gov.ua

This computational data is then used to guide experimental work, such as chemical synthesis and biological assays. The experimental results, in turn, are used to refine and validate the computational models, creating a powerful feedback loop that drives the drug discovery process forward. nih.govnih.gov

| Computational Method | Purpose | Experimental Counterpart | Reference |

|---|---|---|---|

| Virtual Screening | Identify initial hit compounds from a large library. | High-Throughput Screening (HTS) | nih.gov |

| Molecular Docking | Predict binding modes and rationalize activity. | X-ray Crystallography, NMR Spectroscopy | researchgate.netnih.gov |

| QSAR Analysis | Predict activity of new analogues and guide design. | Synthesis and Biological Evaluation of Analogue Series | nih.gov |

| Quantum Chemistry | Understand electronic properties and reactivity. | Spectroscopic Analysis (IR, UV-Vis) | researchgate.netdntb.gov.ua |

Applications in Chemical Biology and Probe Development

Beyond their therapeutic potential, purine analogues are valuable tools in chemical biology. They can be developed into chemical probes to study complex biological systems, such as enzyme function and metabolic pathways. rsc.org The structural features of this compound, particularly the reactive chlorine and the primary amine, provide handles for chemical modification to create such probes. evitachem.com

A key application is the development of fluorescent probes. By attaching a fluorophore to the purine scaffold, researchers can create molecules that light up when they bind to a specific target. Isosteric analogues like 8-azapurines are particularly useful as they often exhibit fluorescence and can substitute for natural purines in biochemical processes. rsc.org These probes are used to:

Monitor enzyme activity in real-time. rsc.org

Visualize the localization of proteins within cells.

Study nucleic acid structures and interactions. rsc.org

Serve as diagnostic tools in clinical applications. rsc.org

The development of purine-based probes is a crucial aspect of understanding the very mechanisms that their therapeutic counterparts are designed to target.

| Probe Type | Principle | Application | Reference |

|---|---|---|---|

| Fluorescent Probes | Emit light upon binding to a target or a change in environment. | Enzymology, studying nucleic acids, clinical diagnostics. | rsc.org |

| Affinity-Based Probes | Contain a reactive group to covalently label a target protein for identification. | Target identification and validation. | nih.gov |

| Photoaffinity Probes | Become reactive upon exposure to UV light to form a covalent bond with the target. | Mapping binding sites and identifying interaction partners. | nih.gov |

Translational Research from Bench to Advanced Preclinical Studies

The ultimate goal for a promising compound like this compound is to translate from a laboratory finding into a clinical reality. This journey involves a rigorous pipeline of translational research, starting with initial synthesis and progressing through advanced preclinical evaluation. nih.gov

The key stages include:

Lead Identification and Optimization: Following initial discovery, the lead compound's structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This involves synthesizing and testing numerous analogues. mdpi.com

In Vitro Evaluation: Promising compounds are tested in cell-based assays to determine their efficacy against a specific disease model, such as their ability to inhibit the proliferation of cancer cell lines. mdpi.com For example, purine derivatives have been screened against various cancer cell lines to determine their GI₅₀ (50% growth inhibition) values. mdpi.com

In Vivo Studies: Compounds that perform well in vitro are advanced to animal models of disease. These studies assess the compound's efficacy, and pharmacokinetics in a living organism. For example, the analgesic properties of novel purine derivatives were evaluated using a tail-flick mouse model. nih.gov

Preclinical Development: The most promising candidates undergo formal preclinical evaluation to gather the necessary data for a potential Investigational New Drug (IND) application. This stage involves more extensive efficacy and toxicology studies. nih.govnih.gov

The path from the bench to advanced preclinical studies is a multidisciplinary effort, requiring expertise in medicinal chemistry, pharmacology, and toxicology to successfully develop a new purine-based therapeutic.

| Stage | Objective | Example Activities | Reference |

|---|---|---|---|

| Lead Optimization | Improve potency, selectivity, and ADME properties. | Synthesis of analogue libraries, Structure-Activity Relationship (SAR) studies. | mdpi.comnih.gov |

| In Vitro Testing | Determine efficacy in cell-based models. | Antiproliferative assays (e.g., GI₅₀), enzyme inhibition assays (e.g., IC₅₀). | mdpi.com |

| In Vivo Testing | Evaluate efficacy and pharmacokinetics in animal models. | Tumor xenograft models, pain models (e.g., tail-flick test). | nih.gov |

| Advanced Preclinical Studies | Gather comprehensive data for potential clinical trials. | Extended toxicology studies, formulation development. | nih.gov |

Q & A

Basic Research Questions

Q. What are the key structural features and molecular characteristics of 2-(6-Chloro-9H-purin-9-YL)ethan-1-amine?

- Answer: The compound features a purine core substituted at position 6 with chlorine and at position 9 with a 2-aminoethyl group. Its molecular formula is C₇H₉Cl₂N₅ (molecular weight: 234.09 g/mol). The chloro group enhances electrophilic reactivity, while the ethanamine side chain allows for functionalization or interaction with biological targets. Structural analogs, such as ethyl ester derivatives, highlight the importance of protecting groups (e.g., Boc) in synthetic strategies .

Q. What synthetic methodologies are reported for derivatives of this compound?

- Answer: Synthesis often involves nucleophilic substitution on purine precursors. For example, Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate (a related compound) is synthesized via:

- Step 1: Boc-protection of the amino group to prevent undesired side reactions.

- Step 2: Alkylation of the purine nitrogen with ethyl bromoacetate.

- Step 3: Deprotection under acidic conditions to yield the free amine.

Reaction optimization includes temperature control (0–25°C) and chromatographic purification to achieve >95% purity .

Q. What analytical techniques are suitable for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro and ethanamine groups). For example, purine protons typically resonate at δ 8.1–8.3 ppm in DMSO-d₆ .

- Mass Spectrometry (MS): ESI-HRMS provides accurate molecular ion identification (e.g., [M+H]⁺ at m/z 234.04) .

- X-ray Crystallography: Programs like SHELXL refine crystal structures to validate bond lengths and angles .

Advanced Research Questions

Q. How does the chloro substituent influence the compound’s reactivity and biological activity?

- Answer: The electron-withdrawing chloro group at position 6 increases electrophilicity, facilitating nucleophilic attacks (e.g., in cross-coupling reactions). Biologically, this substituent enhances binding to enzymes like acetylcholinesterase (AChE), as seen in derivatives showing >10% inhibitory activity at 100 μM . However, steric hindrance from the ethanamine side chain may reduce potency compared to simpler analogs .

Q. What structure-activity relationships (SAR) are observed for modifications on the purine ring?

- Answer:

- Position 2: Substitution with arylalkynyl groups (e.g., thiophene derivatives) improves AChE inhibition due to π-π stacking with aromatic residues .

- Position 9: Bulky substituents (e.g., piperidin-4-yl groups) enhance selectivity by restricting conformational flexibility. Derivatives like 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine show moderate AChE inhibition .

- Ethanamine Side Chain: Functionalization (e.g., esterification) modulates solubility and bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data?

- Answer: Discrepancies often arise from assay conditions or structural variations. For example:

- Assay Variability: Differences in AChE sources (human vs. electric eel) or substrate concentrations can alter inhibition percentages .

- Stereochemical Effects: Chiral centers in derivatives (e.g., cyclohexylmethoxy groups) may lead to divergent activities. Use enantioselective synthesis and chiral HPLC to isolate active isomers .

- Computational Validation: Molecular docking (e.g., with Mercury CSD ) identifies key binding interactions, reconciling experimental data .

Methodological Resources

- Crystallography: Use SHELXL for small-molecule refinement and Mercury CSD for crystal packing analysis .

- Synthesis Optimization: Employ continuous flow reactors for scalable production of intermediates .

- Data Reproducibility: Cross-validate NMR assignments using databases like PubChem and CAS Common Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.